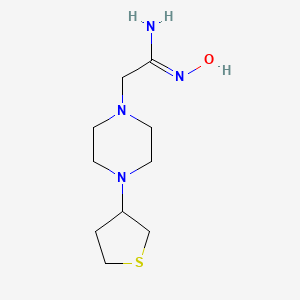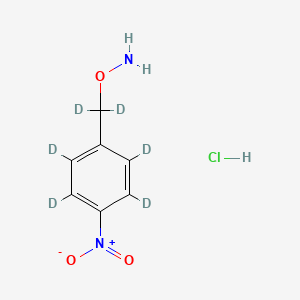![molecular formula C17H34O3SSi2 B15292822 (6aR,9aS)-2,2,4,4-Tetraisopropyl-6a,9a-dihydro-6H-thieno[3,2-f][1,3,5,2,4]trioxadisilocine](/img/structure/B15292822.png)
(6aR,9aS)-2,2,4,4-Tetraisopropyl-6a,9a-dihydro-6H-thieno[3,2-f][1,3,5,2,4]trioxadisilocine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6aR,9aS)-2,2,4,4-Tetraisopropyl-6a,9a-dihydro-6H-thieno[3,2-f][1,3,5,2,4]trioxadisilocine is a complex organosilicon compound It is characterized by its unique structure, which includes a thieno ring fused with a trioxadisilocine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6aR,9aS)-2,2,4,4-Tetraisopropyl-6a,9a-dihydro-6H-thieno[3,2-f][1,3,5,2,4]trioxadisilocine typically involves the reaction of appropriate silicon-containing precursors with thieno derivatives under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization, and quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
(6aR,9aS)-2,2,4,4-Tetraisopropyl-6a,9a-dihydro-6H-thieno[3,2-f][1,3,5,2,4]trioxadisilocine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxidation state of the silicon atoms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction could produce silane derivatives. Substitution reactions can result in a wide range of products depending on the substituents introduced .
Scientific Research Applications
(6aR,9aS)-2,2,4,4-Tetraisopropyl-6a,9a-dihydro-6H-thieno[3,2-f][1,3,5,2,4]trioxadisilocine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (6aR,9aS)-2,2,4,4-Tetraisopropyl-6a,9a-dihydro-6H-thieno[3,2-f][1,3,5,2,4]trioxadisilocine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- (6aR,9aR)-2,2,4,4-Tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocine
- (6aR,9aS)-2,2,4,4-Tetraisopropyl-8-phenyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-ol
- (6aR,9aS)-9-methyl-2,2,4,4-tetra(propan-2-yl)-6a,9a-dihydro-6H-thieno[3,2-f][1,3,5,2,4]trioxadisilocin
Uniqueness
What sets (6aR,9aS)-2,2,4,4-Tetraisopropyl-6a,9a-dihydro-6H-thieno[3,2-f][1,3,5,2,4]trioxadisilocine apart from similar compounds is its specific structural configuration, which imparts unique chemical and physical properties. These properties make it particularly suitable for certain applications in materials science and catalysis, where other similar compounds may not perform as effectively .
Properties
Molecular Formula |
C17H34O3SSi2 |
|---|---|
Molecular Weight |
374.7 g/mol |
IUPAC Name |
(6aR,9aS)-2,2,4,4-tetra(propan-2-yl)-6a,9a-dihydro-6H-thieno[3,2-f][1,3,5,2,4]trioxadisilocine |
InChI |
InChI=1S/C17H34O3SSi2/c1-12(2)22(13(3)4)18-11-17-16(9-10-21-17)19-23(20-22,14(5)6)15(7)8/h9-10,12-17H,11H2,1-8H3/t16-,17+/m0/s1 |
InChI Key |
HCGUNOJLTMLCCM-DLBZAZTESA-N |
Isomeric SMILES |
CC(C)[Si]1(OC[C@@H]2[C@H](C=CS2)O[Si](O1)(C(C)C)C(C)C)C(C)C |
Canonical SMILES |
CC(C)[Si]1(OCC2C(C=CS2)O[Si](O1)(C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


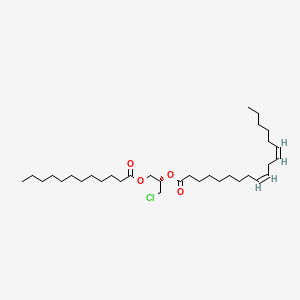
![8-[2-(Diphenylmethoxy)ethyl]methylamino]-7-methyltheophylline](/img/structure/B15292745.png)
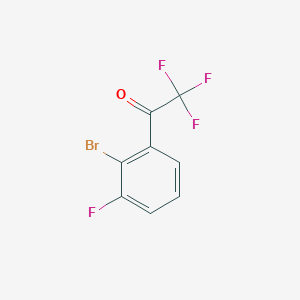
![(8R,9S,10R,13S,14S,17S)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B15292767.png)
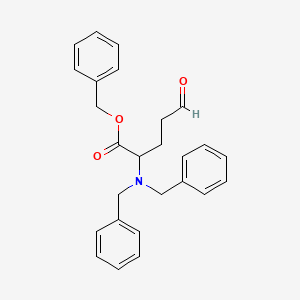
![[(1E,3E)-4-Phenyl-1,3-butadienyl]-boronic Acid](/img/structure/B15292774.png)
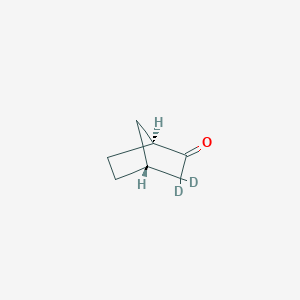
![(Z)-N-[2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethylidene]hydroxylamine](/img/structure/B15292794.png)
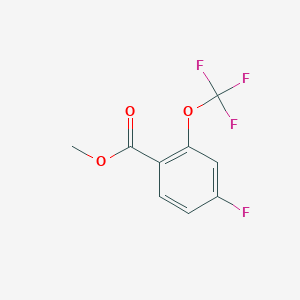
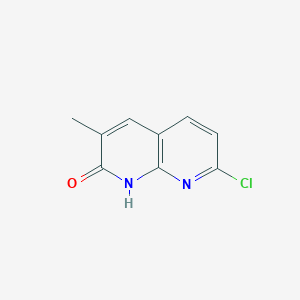
![2-[(2-Azidoacetyl)amino]-2-deoxy-beta-D-mannopyranose](/img/structure/B15292813.png)
![S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-proline](/img/structure/B15292819.png)
